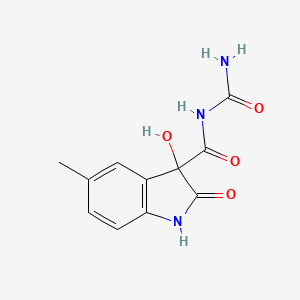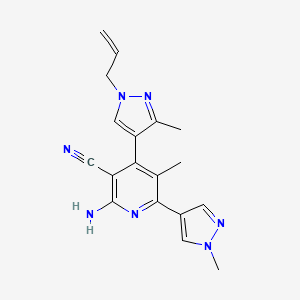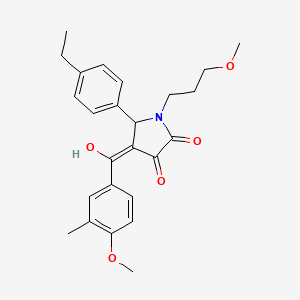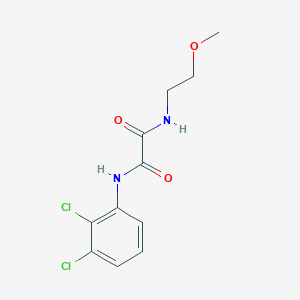
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide, also known as AH7614, is a synthetic compound that belongs to the class of indolone-based inhibitors. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide is not fully understood, but it is believed to inhibit the activity of various enzymes and signaling pathways involved in disease progression. For example, in cancer, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In cancer, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis through the activation of caspase-3 and -9. In inflammation, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In neurodegenerative disorders, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to improve cognitive function and reduce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. However, its low solubility and stability in aqueous solutions can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide. One potential direction is the development of more potent and selective analogs of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide for use in preclinical and clinical studies. Another potential direction is the investigation of the therapeutic potential of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, the elucidation of the molecular mechanisms underlying the therapeutic effects of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide could provide insights into the pathogenesis of various diseases and lead to the development of novel therapeutic strategies.
Méthodes De Synthèse
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 3-hydroxy-5-methyl-2-oxoindoline-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with aminocarbonyl compounds, such as urea or thiourea, to form the desired amide product.
Applications De Recherche Scientifique
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disorders, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-carbamoyl-3-hydroxy-5-methyl-2-oxo-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-5-2-3-7-6(4-5)11(18,8(15)13-7)9(16)14-10(12)17/h2-4,18H,1H3,(H,13,15)(H3,12,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWCDCZVBGBUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(C(=O)NC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl)-urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5293655.png)
![1'-[(5-methyl-2-furyl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5293671.png)
![7-methyl-2-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5293672.png)
![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5293685.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5293702.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)

![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B5293728.png)

